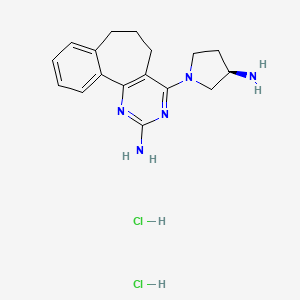

A 943931 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A 943931 dihydrochloride is a potent and selective histamine H4 receptor antagonist . It shows anti-inflammatory and analgesic effects in vivo . It has high affinities to H4Rs of human (Ki = 5 nM), rat (Ki = 4 nM), and mouse (Kb = 6 nM) .

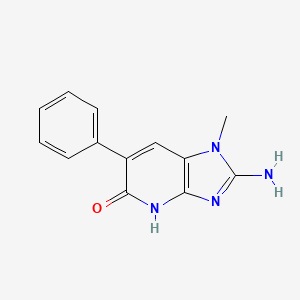

Molecular Structure Analysis

The molecular formula of A 943931 dihydrochloride is C17H21N5.2HCl . The molecular weight is 368.31 . The SMILES representation is Cl.Cl.Nc1nc3c4ccccc4CCCc3c(n1)N2CCC@@HC2 .Physical And Chemical Properties Analysis

A 943931 dihydrochloride is a solid compound . It is soluble in water up to 100 mM . The product can be stored for up to 12 months at +4°C .科学研究应用

H4 受体拮抗剂

“A 943931 二盐酸盐” 是一种强效且选择性的组胺 H4 受体拮抗剂 {svg_1} {svg_2} {svg_3} {svg_4}. 其在人和小鼠受体上的 pKi 值分别为 7.15 和 8.12 {svg_5} {svg_6} {svg_7} {svg_8}. 这意味着它对这些受体具有高亲和力,使其成为研究涉及 H4 受体的宝贵工具。

抗炎研究

这种化合物已被证明可以阻止腹膜炎小鼠模型中的炎症 {svg_9} {svg_10} {svg_11} {svg_12}. 这使得它在研究炎症机制和测试潜在的抗炎药物方面非常有用。

疼痛研究

“A 943931 二盐酸盐” 在炎症性疼痛和神经性疼痛模型中显示出疗效 {svg_13} {svg_14} {svg_15} {svg_16}. 这表明它可用于研究以了解不同类型疼痛的机制并开发新的止痛治疗方法。

口服活性化合物

该化合物口服有效 {svg_17}, 这意味着它可以在研究中口服给药。 对于某些类型的研究,口服给药是首选,这使其成为一种优势。

神经元信号传导

该化合物在某些数据库中被归类为“神经元信号传导” {svg_18}, 表明它在与神经元通讯和疾病相关的研究中具有潜在用途。

作用机制

Target of Action

A 943931 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor . The histamine H4 receptor plays a crucial role in the inflammatory response and is involved in immune system regulation .

Mode of Action

As an antagonist, A 943931 dihydrochloride binds to the histamine H4 receptor, blocking its activation by histamine . This prevents the downstream effects typically triggered by histamine binding, such as the release of pro-inflammatory mediators .

Biochemical Pathways

The histamine H4 receptor is involved in various biochemical pathways related to inflammation and immune response . By blocking this receptor, A 943931 dihydrochloride can inhibit these pathways, reducing inflammation and modulating immune responses .

Result of Action

The primary result of A 943931 dihydrochloride’s action is its anti-inflammatory and analgesic effects . By blocking the histamine H4 receptor, it can reduce inflammation and alleviate pain .

属性

IUPAC Name |

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUFRNZHUOGLA-CURYUGHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)